8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Description
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-14-4-6(12)13-7(5)14/h1-4H,12H2 |
InChI Key |
VGQPOXUFVAMZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with trifluoromethyl-substituted aldehydes or ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the imidazo[1,2-a]pyridine core, enables the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine (CAS: 1005785-87-4)
- Substituents : CF₃ at position 6, NH₂ at position 2.
- Properties: Shares the same molecular formula and weight as the target compound. No specific melting point or solubility data are reported, but it is marketed as a pharmaceutical intermediate .
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (CAS: 185133-82-8)
- Substituents : CF₃ at position 2, NH₂ at position 8.
- Properties : This positional isomer has been studied as a synthetic intermediate (e.g., DM1Impurity20). The electron-withdrawing CF₃ group at position 2 may reduce the basicity of the amine at position 8 compared to the target compound .
Ethyl 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Functional Group Analogues
8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide Derivatives
- Substituents : NH₂ at position 8, carboxamide at position 6, and aryl groups at position 2.
- Properties: These derivatives exhibit antitrypanosomal activity (IC₅₀: 0.1–1 µM) due to the nitro and sulfonyl groups enhancing target binding. The carboxamide improves aqueous solubility compared to CF₃-substituted analogues .
N-Cyclohexyl-2-(5-nitrofuran-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
- Substituents : CF₃ at position 6, nitro-furan at position 2, and cyclohexylamine at position 3.
- Properties : Demonstrates antibacterial activity against Mycobacterium tuberculosis (MIC: 2 µg/mL). The CF₃ group enhances membrane permeability, while the nitro-furan contributes to redox-mediated cytotoxicity .
Physicochemical and Pharmacokinetic Properties
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | 2.1 | 0.15 (pH 7.4) | >60 (CYP3A4) |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | 1.9 | 0.22 (pH 7.4) | 45 (CYP3A4) |
| Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 3.5 | <0.01 (pH 7.4) | 12 (CYP3A4) |
Notes:
- The CF₃ group at position 8 marginally increases lipophilicity (logP) compared to position 6.
- The NH₂ group improves solubility over ester derivatives but reduces metabolic stability .
Biological Activity
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a notable compound within the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a trifluoromethyl group at the 8-position of the imidazo[1,2-a]pyridine ring. This substitution is significant as it enhances lipophilicity and may influence biological activity by modulating interactions with biological targets.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives can act as inhibitors of key kinases involved in cancer progression:
- FLT3 Inhibition : Compounds related to this scaffold have been shown to inhibit FLT3 mutations associated with acute myeloid leukemia (AML). In particular, one study reported that a derivative displayed equal anti-proliferative activities against various FLT3-ITD mutants with GI50 values ranging from 0.52 to 0.57 µM .
The mechanism by which these compounds exert their effects often involves competitive inhibition of ATP-binding sites in kinases. For example, the imidazo[1,2-a]pyridine derivatives were identified as type-I inhibitors of FLT3, binding in the "DFG-in" conformation which is critical for their efficacy against resistant mutations .
Study 1: Inhibition of FLT3 Mutants
A comprehensive study evaluated the anti-proliferative effects of various imidazo[1,2-a]pyridine derivatives on FLT3-ITD D835Y and F691L driven cell lines. The results indicated that specific compounds maintained potency against these resistant forms, highlighting their potential in treating resistant AML .
| Compound | GI50 (µM) | Target |
|---|---|---|
| 5o | 0.52 | FLT3-ITD |
| 5o | 0.53 | FLT3-ITD D835Y |
| 5o | 0.57 | FLT3-ITD F691L |
Study 2: Selectivity and Cytotoxicity
Another investigation assessed the selectivity of these compounds against normal cells versus cancerous cells. The selectivity index was improved significantly for certain derivatives compared to traditional FLT3 inhibitors like quizartinib .
Pharmacological Implications
The pharmacological implications of these findings are profound. The ability of imidazo[1,2-a]pyridine derivatives to selectively target cancer cells while sparing normal cells suggests potential for reduced side effects in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation between 2-aminopyridine derivatives and trifluoromethyl-containing precursors. Key steps include:
- Reagent Selection : Use of trifluoromethylation agents like CF₃I or Togni’s reagent for regioselective incorporation of the CF₃ group .
- Condition Optimization : Solvents (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings) critically affect yield. For example, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazo[1,2-a]pyridine core and CF₃ group position (e.g., δ ~120–125 ppm for ¹³C-F in CF₃) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 201.15) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles (e.g., N1–C1–C2 = 113.54°) and confirms regiochemistry .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Stability Profile : The compound degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the imidazole ring.
- Optimal Stability : Neutral pH (6–8) in buffered solutions (e.g., PBS) preserves >90% integrity over 72 hours at 25°C .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to adenosine receptors (e.g., A₂A, ΔG = −9.2 kcal/mol) .
- DFT Calculations : B3LYP/6-31G* optimizes geometry and predicts electrostatic potential maps for hydrogen bonding sites .
- MD Simulations : NAMD or GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How can structural modifications enhance selectivity for kinase inhibition?
- Isosteric Replacements : Substituting CF₃ with bulkier groups (e.g., CF₂Cl) improves selectivity for JAK2 over JAK1 (IC₅₀ ratio: 12:1) .
- Positional Effects : Moving the CF₃ group from C8 to C6 reduces off-target binding by 40% in kinase profiling assays .
- Pharmacophore Modeling : MOE or Phase identifies critical interactions (e.g., hydrophobic pockets accommodating CF₃) .
Q. How to resolve contradictory data on the compound’s metabolic stability across studies?
- In Vitro Assays : Compare microsomal stability (human vs. rodent) using LC-MS/MS. For example, t₁/₂ = 45 min in human liver microsomes vs. 22 min in rat .
- CYP Inhibition Screening : Identify CYP3A4 as the primary metabolizer (Ki = 1.8 µM) using fluorogenic substrates .
- Species-Specific Factors : Rodent-specific esterases accelerate clearance, necessitating allometric scaling for human PK predictions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
